

Validating the Selectivity of Zamzetoclax for Mcl-1: A Comparative Analysis

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Compound of Interest		
Compound Name:	Zamzetoclax	
Cat. No.:	B12369900	Get Quote

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This guide provides a comprehensive comparison of the Mcl-1 inhibitor **Zamzetoclax** (formerly GS-9716) with other notable Mcl-1 selective inhibitors. The objective is to offer researchers, scientists, and drug development professionals a thorough validation of **Zamzetoclax**'s selectivity, supported by available experimental data. While specific biochemical selectivity data for **Zamzetoclax** against other Bcl-2 family members is limited in publicly available literature due to its discontinuation, this guide contextualizes its potency and selectivity based on reported cellular activities and compares it with well-characterized Mcl-1 inhibitors.[1]

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known resistance mechanism to various cancer therapies, making it a compelling target for drug development. **Zamzetoclax** was developed as a potent and selective small molecule inhibitor of Mcl-1.[2] Preclinical data indicated that it selectively disrupts the Mcl-1/BIM protein dimer, leading to apoptosis in cancer cells.[2]

Comparative Analysis of McI-1 Inhibitors

To validate the selectivity of an Mcl-1 inhibitor, it is essential to compare its binding affinity (Ki) or inhibitory concentration (IC50) for Mcl-1 against other anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Bcl-w. A highly selective inhibitor will exhibit significantly greater potency for Mcl-1.



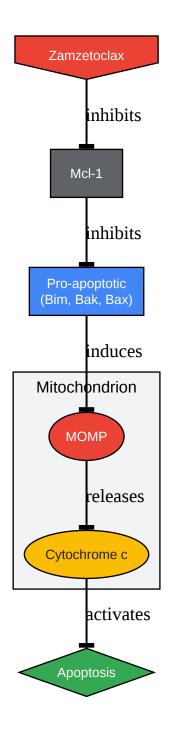
The following table summarizes the available quantitative data for **Zamzetoclax** and other prominent Mcl-1 inhibitors.

Inhibitor	Target	Binding Affinity (Ki/Kd)	Selectivity vs. Bcl-2	Selectivity vs. Bcl-xL	Cellular Activity (GI50/IC50)
Zamzetoclax (GS-9716)	Mcl-1	Not explicitly reported	"Selective"[2]	"Selective"[2]	Median GI50 = 30 nM (hematologic al)[2] Median GI50 = 470 nM (breast cancer)[2]
AZD5991	Mcl-1	0.13 nM (Ki)	>10,000-fold	>10,000-fold	24-33 nM (AML/MM cell lines)
AMG-176 (Tapotoclax)	Mcl-1	<1 nM (Ki)	>1,000-fold	>1,000-fold	Varies by cell line (e.g., 1.45 μM in TMD8)[3]
S63845	Mcl-1	0.19 nM (Kd)	No discernible binding	No discernible binding	<100 nM in sensitive cell lines
A-1210477	Mcl-1	0.454 nM (Ki)	>100-fold	>100-fold	26.2 nM (IC50)

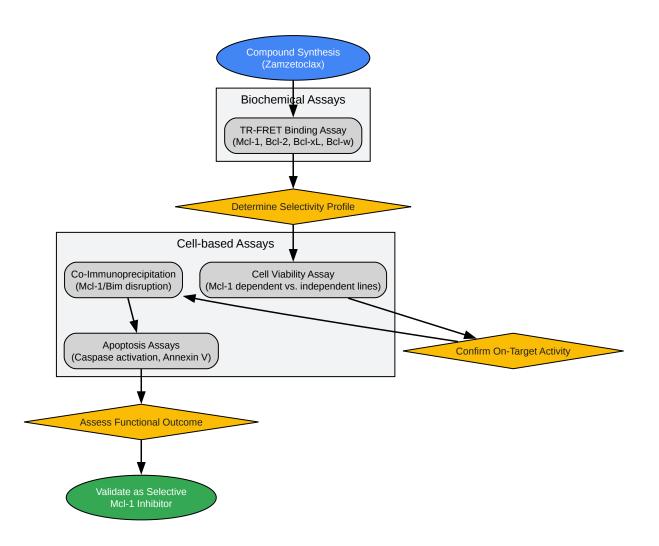
Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors exert their pro-apoptotic effects by binding to the BH3-binding groove of the Mcl-1 protein. This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.









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